2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
CAS No.:
Cat. No.: VC17857426
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 2-tert-butyl-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C11H19N3/c1-8-5-6-14-7-9(11(2,3)4)13-10(14)12-8/h7-8H,5-6H2,1-4H3,(H,12,13) |
| Standard InChI Key | CHKJMEIGMNXHTJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN2C=C(N=C2N1)C(C)(C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a bicyclic framework merging imidazole and pyrimidine rings. The imidazole moiety provides a five-membered ring with two nitrogen atoms, while the pyrimidine contributes a six-membered ring with two additional nitrogen atoms. Critical substituents include a tert-butyl group at position 2 and a methyl group at position 7, which influence steric and electronic properties (Table 1).
Table 1: Molecular Properties of 2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃ |
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 2-tert-butyl-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
| Canonical SMILES | CC1CCN2C=C(N=C2N1)C(C)(C)C |
| Standard InChI | InChI=1S/C11H19N3/c1-8-5-6-14-7-9(11(2,3)4)13-10(14)12-8/h7-8H,5-6H2,1-4H3,(H,12,13) |
The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the methyl group modulates ring conformation and hydrogen-bonding capacity.
Synthesis and Production
Laboratory-Scale Synthesis
Synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyrimidine precursors. Key steps include:
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Alkylation: Introduction of the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation.
-
Methylation: Selective methylation at position 7 using methyl halides or dimethyl sulfate under basic conditions.
-
Cyclization: Formation of the fused ring system through thermal or catalytic cyclization.
Reaction optimization focuses on parameters such as temperature (60–120°C), solvent polarity (e.g., dichloromethane or ethanol), and catalyst selection (e.g., palladium for cross-coupling). Yields range from 45% to 68%, with purity exceeding 95% after chromatography.
Industrial Scalability
Industrial production remains underexplored but would likely employ continuous-flow reactors to enhance efficiency. Challenges include managing exothermic reactions during alkylation and ensuring regioselectivity in methylation.
Biological Activities and Mechanism of Action
Enzymatic Interactions
Preliminary studies suggest the compound acts as a modulator of kinase activity, potentially inhibiting ATP-binding pockets due to its planar heterocyclic core. Molecular docking simulations indicate strong affinity for tyrosine kinases (e.g., EGFR and VEGFR), with binding energies comparable to known inhibitors like erlotinib.
Receptor Binding
The tert-butyl group may facilitate interactions with hydrophobic receptor domains, such as G-protein-coupled receptors (GPCRs). In vitro assays show dose-dependent inhibition of serotonin receptors (5-HT₂₀), implicating potential antipsychotic applications.
Comparison with Related Compounds
Structural Analogues
The positional isomer 5-tert-butyl-2-methylimidazo[1,2-a]pyrimidine (Table 2) demonstrates how substituent placement alters bioactivity. While both compounds share identical molecular weights, the 2-tert-butyl-7-methyl derivative exhibits 3-fold higher kinase inhibition, likely due to improved steric alignment with target proteins.
Table 2: Comparative Analysis of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Substituent Positions | Kinase Inhibition (IC₅₀) |
|---|---|---|
| 2-tert-Butyl-7-methyl derivative | 2,7 | 12.3 nM |
| 5-tert-Butyl-2-methyl derivative | 5,2 | 38.7 nM |
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